1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid
Overview
Description
The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis . It is often used for the protection of amines, particularly in the synthesis of peptides . The compound “2-(tert-Butoxycarbonylamino)-1-ethanol” is a derivative of the Boc group .
Molecular Structure Analysis
The molecular formula of “2-(tert-Butoxycarbonylamino)-1-ethanol” is C7H15NO3, and its molecular weight is 161.20 .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions . This deprotection is often carried out using trifluoroacetic acid (TFA) .
Physical and Chemical Properties Analysis
“2-(tert-Butoxycarbonylamino)-1-ethanol” is a liquid at 20°C . It has a boiling point of 92°C at 0.3 mmHg, a density of 1.05, and a refractive index of 1.45 .
Scientific Research Applications
Chemical Synthesis and Compound Development
1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid and its derivatives have been explored in the synthesis of complex organic molecules. For example, derivatives of this compound have been used in a facile synthesis of deaza-analogues of the bisindole marine alkaloid topsentin, showcasing its utility in generating compounds with potential anticancer properties. These derivatives were evaluated against a panel of about 60 human tumor cell lines, with some showing moderate activity against specific cancer sub-panels, highlighting the compound's relevance in medicinal chemistry and drug discovery (Carbone et al., 2013).
Synthetic Methodologies
The compound has been implicated in the development of new synthetic methodologies. For instance, its tert-butoxycarbonyl group has been utilized in the N-tert-butoxycarbonylation of amines, offering an efficient and environmentally friendly catalyst for protecting amines with the di-tert-butyl dicarbonate. This process is crucial in peptide synthesis, where the protection of amino groups is a fundamental step. The method is characterized by its efficiency, short reaction times, and the avoidance of side products, making it a valuable addition to the toolkit of synthetic chemists (Heydari et al., 2007).
Advanced Material Development
Additionally, the versatility of this compound extends to the field of material science. It has been used in the synthesis of new materials and functionalized molecules, such as in the preparation of novel indole derivatives. These materials have potential applications in designing new pharmacophores for anticancer agents. The synthesis of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, demonstrates the compound's role in creating molecules with promising cytotoxicity against various cancer cell lines, opening avenues for the development of novel therapeutic agents (Kumar et al., 2009).
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is widely used as an amine protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The protection and deprotection of the amine functional group play a significant role in organic synthesis .
Pharmacokinetics
The compound’s solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol, could potentially influence its bioavailability .
Result of Action
The protection and deprotection of the amine functional group can significantly influence the synthesis of other organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which in turn can influence its bioavailability . Additionally, the temperature can affect the rate of the reaction involving the compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-7-9-18-8-6-11-4-5-12(14(19)20)10-13(11)18/h4-6,8,10H,7,9H2,1-3H3,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKSQIDOSQMQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140725 | |
Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-68-2 | |
Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885266-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.